17-Hydroxy Capsaicin-d3
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Overview
Description
17-Hydroxy Capsaicin-d3 is a deuterated form of 17-Hydroxy Capsaicin, a derivative of capsaicin, the active component in chili peppers that gives them their characteristic heat. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific studies, particularly in mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy Capsaicin-d3 involves the incorporation of deuterium atoms into the capsaicin molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to achieve selective deuteration.
Purification: Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxy Capsaicin-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Halides, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
17-Hydroxy Capsaicin-d3 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of capsaicin and its derivatives.
Biological Studies: Employed in studies investigating the metabolism and pharmacokinetics of capsaicin in biological systems.
Medical Research: Utilized in the development of new analgesic and anti-inflammatory drugs by studying its interaction with pain receptors and inflammatory pathways.
Industrial Applications: Used in the formulation of topical analgesics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 17-Hydroxy Capsaicin-d3 is similar to that of capsaicin. It primarily targets the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel found in sensory neurons. Activation of TRPV1 by this compound leads to:
Calcium Influx: Opening of the channel allows calcium ions to enter the cell, leading to depolarization and the sensation of heat and pain.
Desensitization: Prolonged activation of TRPV1 results in desensitization, reducing the sensitivity to pain and heat stimuli.
Neurotransmitter Release: The compound can also induce the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which play a role in pain signaling and inflammation.
Comparison with Similar Compounds
Capsaicin: The parent compound, known for its pungent properties and use in pain relief.
Dihydrocapsaicin: A hydrogenated derivative of capsaicin with similar biological activities.
Nordihydrocapsaicin: Another derivative with a slightly different structure and potency.
16-Hydroxy Capsaicin: A hydroxylated derivative with similar properties to 17-Hydroxy Capsaicin.
Uniqueness of 17-Hydroxy Capsaicin-d3:
Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique and valuable for analytical studies, as it provides a distinct mass spectrometric signature.
Enhanced Stability: Deuterium-labeled compounds often exhibit enhanced stability compared to their non-deuterated counterparts, making them useful in long-term studies.
Properties
CAS No. |
1346606-57-2 |
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Molecular Formula |
C18H27NO4 |
Molecular Weight |
324.435 |
IUPAC Name |
(E)-9-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+/i2D3 |
InChI Key |
OCVIWAFGWPJVGZ-STLUSQLVSA-N |
SMILES |
CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Synonyms |
6E)-9-Hydroxy-N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; _x000B_ω-Hydroxycapsaicin-d3; |
Origin of Product |
United States |
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